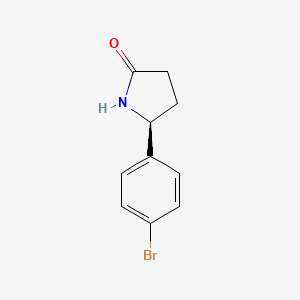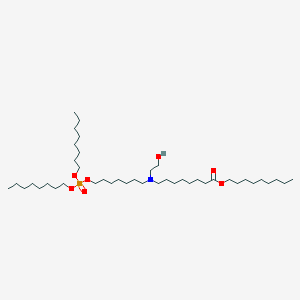
Nonyl 8-((7-((bis(octyloxy)phosphoryl)oxy)heptyl)(2-hydroxyethyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 8-((7-((bis(octyloxy)phosphoryl)oxy)heptyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound with the molecular formula C42H86NO7P. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((7-((bis(octyloxy)phosphoryl)oxy)heptyl)(2-hydroxyethyl)amino)octanoate involves multiple stepsThe final step involves the coupling of these groups under controlled conditions to form the desired compound .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including esterification, phosphorylation, and amination reactions .
Chemical Reactions Analysis
Types of Reactions
Nonyl 8-((7-((bis(octyloxy)phosphoryl)oxy)heptyl)(2-hydroxyethyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Nonyl 8-((7-((bis(octyloxy)phosphoryl)oxy)heptyl)(2-hydroxyethyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid membranes and their interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of new materials and surfactants.
Mechanism of Action
The mechanism by which Nonyl 8-((7-((bis(octyloxy)phosphoryl)oxy)heptyl)(2-hydroxyethyl)amino)octanoate exerts its effects involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and molecular transport .
Comparison with Similar Compounds
Similar Compounds
Heptan-3-yl 8-((7,7-bis(octyloxy)heptyl)(2-hydroxyethyl)amino)octanoate: Similar in structure but differs in the nonyl group.
[(2-Hydroxyethyl)amino]methyl phosphonates: Shares the phosphonyl group but has different alkyl chains.
Uniqueness
Nonyl 8-((7-((bis(octyloxy)phosphoryl)oxy)heptyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties. This makes it particularly useful in specialized research applications .
Properties
Molecular Formula |
C42H86NO7P |
|---|---|
Molecular Weight |
748.1 g/mol |
IUPAC Name |
nonyl 8-[7-dioctoxyphosphoryloxyheptyl(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C42H86NO7P/c1-4-7-10-13-16-22-29-38-47-42(45)33-26-19-17-20-27-34-43(36-37-44)35-28-21-18-25-32-41-50-51(46,48-39-30-23-14-11-8-5-2)49-40-31-24-15-12-9-6-3/h44H,4-41H2,1-3H3 |
InChI Key |
ZXXDNQJFJPFKIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCOP(=O)(OCCCCCCCC)OCCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



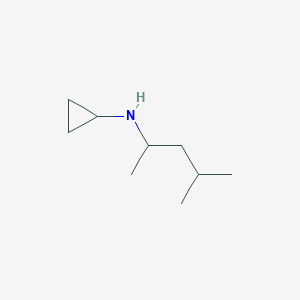

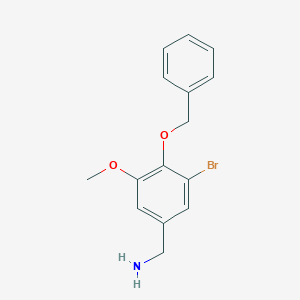
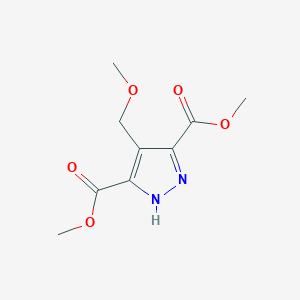
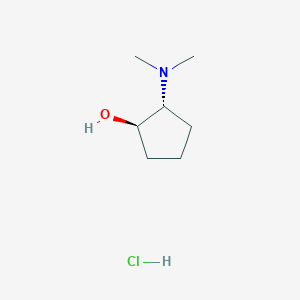
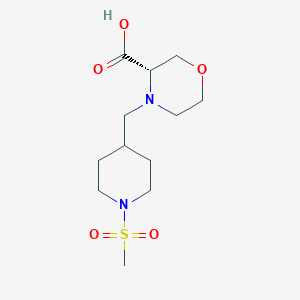

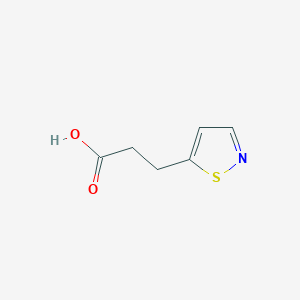

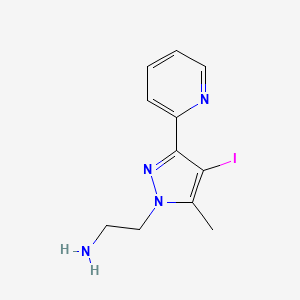

![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
